Cas no 111514-63-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)-)

111514-63-7 structure
Nome del prodotto:2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)-
2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetat...
- triptofordin C 2
- (3R-(3alpha,4beta,5beta,5aalpha,6alpha,7alpha,9beta,9aalpha,10R*))-Octahydro-2,2,5a,9-tetramethyl-2H-3,9a-methano-1-benzoxepin-4,5,6,7,9,10-hexol 6,10-diacetate 4,5-dibenzoate
- (3R,4R,5S,5aR,6S,7R,9R,10R)-6,10-bis(acetylox
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol, octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate, (3R-(3alpha,4beta,5beta,5aalpha,6alpha,7alpha,9beta,9aalpha,10R*))-
- C-2 Triptofordin
- [(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate
- 111514-63-7
- 6,10-Bis(acetyloxy)-7,9-dihydroxy-2,2,5a,9-tetramethyloctahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl dibenzoate
- DTXSID60912195
- triptofordin C-2
- Q15427956
- (-)-Triptofordin C 2
-
- Inchi: InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1
- Chiave InChI: FOIOSVGAFMLLDU-QGCFOTDLSA-N
- Sorrisi: C1=CC=C(C(O[C@H]2[C@@H](OC(C3=CC=CC=C3)=O)[C@@]3(C)[C@@H]([C@@H](C[C@](O)(C)C43OC(C)(C)[C@H]2[C@H]4OC(=O)C)O)OC(=O)C)=O)C=C1
Proprietà calcolate
- Massa esatta: 610.24144
- Massa monoisotopica: 610.24141202g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 44
- Conta legami ruotabili: 10
- Complessità: 1140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 155Ų
Proprietà sperimentali
- PSA: 154.89
2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)- Letteratura correlata
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
111514-63-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,7,9,10-hexol,octahydro-2,2,5a,9-tetramethyl-, 6,10-diacetate 4,5-dibenzoate,(3R,4S,5R,5aS,6R,7S,9S,9aS,10R)-) Prodotti correlati
- 1895309-36-0(3,3-difluoro-5,5-dimethylhexanoic acid)
- 2137856-23-4(4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazol-5-ol)
- 1807099-58-6(3-(Bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile)
- 266370-03-0(Tert-butyl[1-(3-hydroxyphenyl)-1-methylethyl]carbamate)
- 1804767-88-1(5-(Bromomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2377608-45-0(3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester)
- 1361595-21-2(3,6-Bis(2,3,5-trichlorophenyl)picolinaldehyde)
- 944897-49-8((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)
- 1378388-16-9((2S,4S)-1-tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid)
- 202074-30-4(3-Buten-2-one, 1,1,1-trifluoro-4-(1-methyl-1H-indol-3-yl)-, (E)-)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
